Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Overview
Description
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives
Mechanism of Action
Target of Action
It is structurally similar toCyclopentolate , an anticholinergic used to cause mydriasis and cycloplegia for diagnostic testing . Anticholinergics like Cyclopentolate primarily target muscarinic receptors in the eye muscles .
Mode of Action
Cyclopentolate blocks the muscarinic receptors in the eye muscles, which are involved in controlling the pupil size and the shape of the lens . By blocking these receptors, it induces relaxation of the sphincter of the iris and the ciliary muscles .
Biochemical Pathways
Based on its potential similarity to cyclopentolate, it might affect thecholinergic pathway in the eye, leading to dilation of the pupil (mydriasis) and prevention of the eye from accommodating for near vision (cycloplegia) .
Result of Action
Based on its potential similarity to cyclopentolate, it might cause a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours .
Action Environment
It is known that the cycloplegic and mydriatic effects of similar compounds are slower in onset and longer in duration in patients who have dark pigmented irises .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with cyclopentyloxy and hydroxypropyl groups. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[3-(cyclopentyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate
- Piperazine derivatives : These compounds share a similar piperazine core structure but differ in their substituents and functional groups.
Uniqueness
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is unique due to its specific combination of cyclopentyloxy and hydroxypropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(3-cyclopentyloxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4.ClH/c1-2-20-15(19)17-9-7-16(8-10-17)11-13(18)12-21-14-5-3-4-6-14;/h13-14,18H,2-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTKERPYODSYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2CCCC2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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